molecular formula C8H13NO3 B2395546 1,9-Dioxa-4-azaspiro[5.5]undecan-3-one CAS No. 1402232-58-9

1,9-Dioxa-4-azaspiro[5.5]undecan-3-one

Cat. No.: B2395546
CAS No.: 1402232-58-9
M. Wt: 171.196
InChI Key: RAVCGXRMQNLJHE-UHFFFAOYSA-N
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Description

1,9-Dioxa-4-azaspiro[5.5]undecan-3-one is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system.

Scientific Research Applications

1,9-Dioxa-4-azaspiro[5.5]undecan-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action for 1,9-Dioxa-4-azaspiro[5.5]undecan-3-one is not explicitly stated in the search results. It’s often used in research and development , suggesting that its mechanism of action may depend on the specific context of its use.

Safety and Hazards

The compound is classified under GHS07 and carries the signal word "Warning" . It can cause skin and eye irritation . In case of exposure, it’s recommended to remove the person to fresh air, rinse the skin or eyes with water, and seek medical attention if irritation persists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecan-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a linear precursor containing both oxygen and nitrogen functionalities. The reaction conditions often involve the use of a base to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often requiring stringent control of reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

1,9-Dioxa-4-azaspiro[5.5]undecan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,9-Dioxa-4-azaspiro[5.5]undecan-3-one is unique due to its specific combination of oxygen and nitrogen atoms within a spirocyclic framework. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .

Properties

IUPAC Name

1,9-dioxa-4-azaspiro[5.5]undecan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c10-7-5-12-8(6-9-7)1-3-11-4-2-8/h1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVCGXRMQNLJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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